molecular formula C19H21N3O6S B1263007 N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide

N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide

Cat. No. B1263007
M. Wt: 419.5 g/mol
InChI Key: RNYQKAKPXGJWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

Research has shown that 2-Oxo-3H-benzoxazole derivatives, which include N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide, exhibit a range of biological properties, including analgesic and anti-inflammatory activities. Specifically, certain derivatives have demonstrated potent analgesic activity and in vivo activity through the inhibition of prostaglandin E2 synthesis (Gülcan et al., 2003).

Antibacterial and Antifungal Properties

These compounds have also been investigated for their potential as antibacterial and antifungal agents. Some derivatives have shown excellent activities in this regard, suggesting their utility in addressing infectious diseases (Zala et al., 2015).

Anticancer and Anti-HCV Activities

Additionally, research on celecoxib derivatives, which are chemically related, indicates potential applications in anticancer and anti-HCV therapies. These studies have shown that certain compounds exhibit anti-inflammatory and analgesic activities without causing tissue damage, and modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Biocatalysis in Drug Metabolism

The use of biocatalysis for drug metabolism studies is another area of application. For instance, Rhodotorula glutinis has been used for the bioreduction of similar compounds to produce intermediates for antidepressant drugs, demonstrating the role of biocatalysis in pharmaceutical production (Tang et al., 2011).

Soil Ecotoxicology

In the context of soil ecotoxicology, related benzoxazole compounds like DIMBOA have been studied for their effects on soil organisms, indicating the relevance of these compounds in environmental science (Idinger et al., 2006).

Synthesis of Methyl Esters and Other Derivatives

Research has also focused on the synthesis of various methyl esters and other derivatives of related compounds, indicating a broad range of potential chemical applications (Reddy & Rao, 2008).

properties

Product Name

N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide

InChI

InChI=1S/C19H21N3O6S/c1-2-27-16-6-4-3-5-13(16)12-20-18(23)9-10-21-29(25,26)14-7-8-15-17(11-14)28-19(24)22-15/h3-8,11,21H,2,9-10,12H2,1H3,(H,20,23)(H,22,24)

InChI Key

RNYQKAKPXGJWAW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNC(=O)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide
Reactant of Route 2
Reactant of Route 2
N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide
Reactant of Route 3
Reactant of Route 3
N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide
Reactant of Route 4
Reactant of Route 4
N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide
Reactant of Route 5
Reactant of Route 5
N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide
Reactant of Route 6
Reactant of Route 6
N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.